1-(4-{4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one
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Overview
Description
1-(4-{4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one is a complex heterocyclic compound featuring multiple functional groups, including a triazolopyridazinyl group, a piperidinyl group, and a piperazinyl group. This unique structure makes it a molecule of interest in the fields of medicinal chemistry and pharmaceutical development due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one typically involves multi-step organic synthesis:
Formation of the Triazolopyridazinyl Group: This step may involve a cyclization reaction where a hydrazine derivative reacts with an appropriate nitrile or amidine derivative.
Coupling with Piperidinyl Group: This involves forming a bond between the triazolopyridazinyl group and the piperidinyl group, possibly through a nucleophilic substitution reaction.
Attachment of the But-2-yn-1-yl Group: This step might involve an alkylation reaction using an alkyne functional group.
Incorporation of the Piperazinyl Group: This would be achieved through another nucleophilic substitution or condensation reaction, linking the piperazinyl group to the existing structure.
Final Functionalization: The last step could involve the acetylation of the amine groups to achieve the ethan-1-one moiety.
Industrial Production Methods
Scaling up the synthesis for industrial production would require optimization of each step to ensure high yield and purity. This might involve:
Use of automated synthesizers to ensure reproducibility.
Optimization of reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques like recrystallization, chromatography, or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at its various nitrogen and carbon centers.
Reduction: Hydrogenation or reduction reactions can be used to convert any alkyne or nitro groups present.
Substitution: The presence of multiple heterocyclic rings makes it prone to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Conditions: Might include the use of strong acids or bases, depending on the desired transformation.
Major Products
Depending on the specific reactions, potential products could include modified triazolopyridazinyl derivatives, hydrogenated piperidinyl compounds, or various substituted piperazinyl products.
Scientific Research Applications
Chemistry
In chemistry, the compound can serve as a precursor for synthesizing more complex molecules. Its unique structure offers numerous reactive sites for functionalization.
Biology
Biologically, it may act as a ligand for various receptors or enzymes due to its structural diversity, potentially serving in enzyme inhibition studies or receptor binding assays.
Medicine
In medicine, it might be explored as a candidate for drug development. Its multiple functional groups and rings could allow it to interact with various biological targets, offering potential therapeutic benefits.
Industry
Industrially, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The compound’s mechanism of action would likely involve binding to specific molecular targets such as enzymes, receptors, or nucleic acids. Its triazolopyridazinyl and piperidinyl groups might play roles in modulating the activity of these targets through various pathways like enzyme inhibition, receptor activation, or gene regulation.
Comparison with Similar Compounds
Unique Features
Compared to similar heterocyclic compounds, 1-(4-{4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one stands out due to its combination of a triazolopyridazinyl core and multiple nitrogen-containing rings, offering a unique set of chemical and biological properties.
Similar Compounds
1-(4-{4-[(1-{[1,2,4]oxadiazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one: Similar backbone with an oxadiazole ring instead of triazole.
1-(4-{4-[(1-{[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one: Similar structure but with a pyrimidine ring.
Properties
IUPAC Name |
1-[4-[4-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O2/c1-17(28)25-13-11-24(12-14-25)8-2-3-15-29-18-6-9-26(10-7-18)20-5-4-19-22-21-16-27(19)23-20/h4-5,16,18H,6-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXAEFBDQRAHQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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